![molecular formula C24H21N7O B2509899 N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide CAS No. 1005950-41-3](/img/structure/B2509899.png)

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

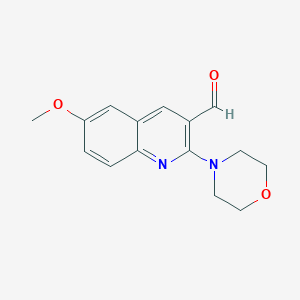

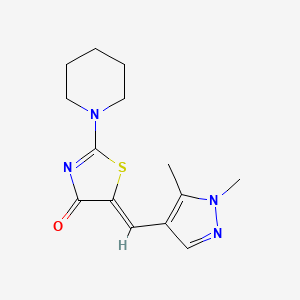

The compound N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for its potential biological activities, including antitumor properties. The structure of this compound suggests that it may have similar properties to those observed in related compounds, such as the ones described in the provided papers .

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions that may include the formation of the pyrazole and pyrimidine rings followed by various substitutions to introduce different functional groups . The specific synthesis of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide would likely follow a similar pathway, with careful selection of starting materials and reaction conditions to ensure the introduction of the correct substituents at the desired positions on the rings.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives can be analyzed using various spectroscopic techniques, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy, as well as theoretical calculations such as density functional theory (DFT) . These analyses can provide detailed information on the geometrical parameters, stability, charge distribution, and electronic properties of the molecule, which are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of pyrazolo[3,4-d]pyrimidine derivatives can be influenced by the presence of different substituents, which can affect the electron density and steric hindrance around reactive sites. The compound may undergo various chemical reactions, including nucleophilic substitutions or addition reactions, depending on the nature of the substituents and reaction conditions. The intermolecular interactions, such as hydrogen bonding, observed in related compounds can also play a significant role in the chemical behavior of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide, such as solubility, melting point, and stability, can be inferred from similar compounds. For instance, the presence of hydrogen bond donors and acceptors in the molecule suggests a certain degree of solubility in polar solvents, and the molecular electrostatic potential can indicate regions of the molecule that are prone to electrophilic or nucleophilic attack . The first hyperpolarizability of related compounds suggests potential applications in nonlinear optics .

Applications De Recherche Scientifique

Anticancer and Antitumor Activity

A key area of research for derivatives similar to N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide is their anticancer and antitumor efficacy. For instance, certain derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against a range of cancer cell lines. One compound showed appreciable cancer cell growth inhibition against eight cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468, indicating its potential as a new anticancer agent (Al-Sanea et al., 2020). Similarly, a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives was synthesized and displayed mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7, with one derivative being particularly active (El-Morsy et al., 2017).

Synthesis of Novel Compounds with Biological Activities

Research has also focused on the synthesis of novel compounds utilizing derivatives of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide for potential biological applications. For example, novel isoxazolines and isoxazoles were synthesized from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, highlighting the compound's utility in generating new structures with potential biological activities (Rahmouni et al., 2014).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity in vitro, suggesting a potential application for these compounds in oxidative stress-related conditions. The study involved synthesizing and characterizing two pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes, which exhibited notable antioxidant properties (Chkirate et al., 2019).

Antimicrobial Activity

Further research includes exploring the antimicrobial properties of novel heterocycles incorporating an antipyrine moiety derived from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. This work led to the synthesis of new compounds with promising antimicrobial activities, indicating another significant application area for these derivatives (Bondock et al., 2008).

Mécanisme D'action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key protein involved in cell signaling pathways that regulate cell growth, proliferation, and differentiation .

Mode of Action

The compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the signaling pathways, leading to changes in cell behavior. The compound’s interaction with EGFR-TK is significant, with IC50 values of 0.054, 0.135, and 0.034 μM for the most active derivatives .

Biochemical Pathways

The inhibition of EGFR-TK affects various biochemical pathways. It disrupts the normal signaling pathways, leading to a decrease in cell proliferation and an increase in cell death . Additionally, the compound has been shown to inhibit P-glycoprotein, a protein that can cause multi-drug resistance in cancer cells .

Result of Action

The compound’s action results in significant cellular effects. It exhibits broad-spectrum cytotoxic activity against a panel of 60 cancer cell lines, with GI50 values ranging from 0.018 to 9.98 μM . Additionally, one derivative of the compound was found to induce cell cycle arrest at the S phase, increasing the percentage of apoptotic cells in a time-dependent manner .

Propriétés

IUPAC Name |

2-(3-methylphenyl)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N7O/c1-16-7-6-8-18(11-16)13-22(32)28-21-12-17(2)29-31(21)24-20-14-27-30(23(20)25-15-26-24)19-9-4-3-5-10-19/h3-12,14-15H,13H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPCTYPHTSXZGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2509820.png)

![N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2509821.png)

![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509827.png)

![(E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide](/img/structure/B2509833.png)